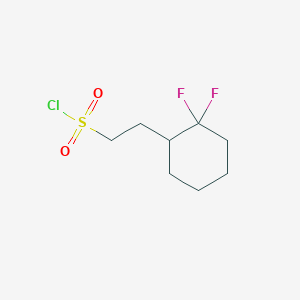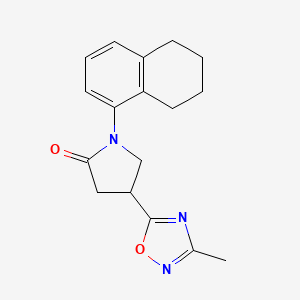
2-Benzyloxy-1-methyl-4-nitro-benzene
Descripción general
Descripción
2-Benzyloxy-1-methyl-4-nitro-benzene is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is characterized by a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyloxy-1-methyl-4-nitro-benzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-benzyloxy-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyloxy-1-methyl-4-nitro-benzene undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Benzyloxy-1-methyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Benzyloxy-1-carboxy-4-nitrobenzene.
Aplicaciones Científicas De Investigación
2-Benzyloxy-1-methyl-4-nitro-benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-benzyloxy-1-methyl-4-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the benzyloxy and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Benzyloxy-1-carboxy-4-nitrobenzene: Similar structure but with a carboxylic acid group instead of a methyl group.
2-Benzyloxy-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Benzyloxy-1-methyl-4-nitro-benzene is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Propiedades
IUPAC Name |
1-methyl-4-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRZTZMYWCUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

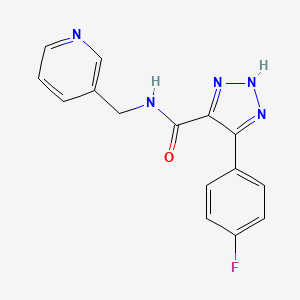
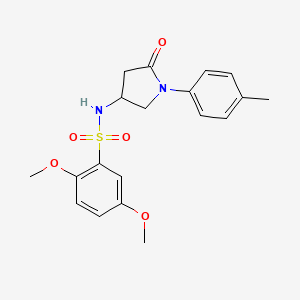
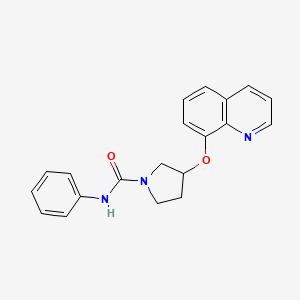
![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)
![2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2982124.png)
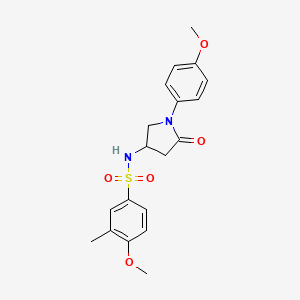
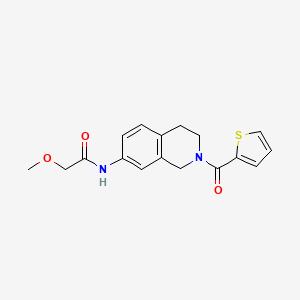
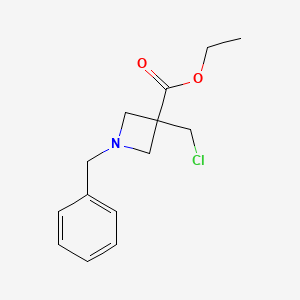
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)
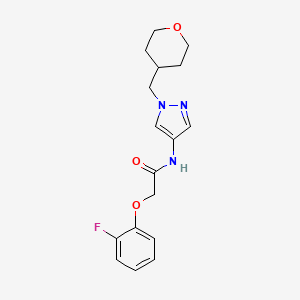
![1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2982136.png)
